![molecular formula C17H18ClNO2S2 B2721189 4-((3-Chlorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797573-06-8](/img/structure/B2721189.png)
4-((3-Chlorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane
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Overview
Description
This compound is a thiazepane derivative with sulfonyl and phenyl substituents. Thiazepanes are seven-membered heterocyclic compounds containing nitrogen and sulfur atoms. Sulfonyl groups (-SO2-) are common in various drug molecules and known for their bioactivity . Phenyl groups are aromatic rings that can contribute to the compound’s physical and chemical properties.
Physical And Chemical Properties Analysis
The compound’s properties would be influenced by its functional groups. For example, the sulfonyl group is polar, which could increase solubility in polar solvents. The aromatic rings might contribute to the compound’s stability and rigidity .Scientific Research Applications
Synthesis and Antiviral Activity
A study describes the synthesis of sulfonamide derivatives starting from chlorobenzoic acid, leading to compounds with antiviral activities, specifically against the tobacco mosaic virus. This approach underlines the potential of such sulfonamide compounds in developing antiviral agents (Chen et al., 2010).
Antitumor Evaluation
Research on a series of substituted pyrazoles and thiazoles with sulfonamide, sulfonylurea, and thiourea pharmacophores revealed promising broad-spectrum antitumor activity. This highlights the potential therapeutic applications of these compounds in cancer treatment (Rostom, 2006).
Antimicrobial Applications
The synthesis of novel spiro compounds with biologically active sulfonamide groups demonstrated potent antimicrobial properties against various bacteria and fungi, suggesting their utility in combating microbial infections (Hafez et al., 2016).
Material Science Applications
Sulfonated poly(arylene ether sulfone)s block copolymers incorporating fluorenyl groups were synthesized for use as solid polymer electrolytes in fuel cells. Their high proton conductivity and mechanical properties make them promising materials for fuel-cell applications (Bae et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(3-chlorophenyl)sulfonyl-7-phenyl-1,4-thiazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S2/c18-15-7-4-8-16(13-15)23(20,21)19-10-9-17(22-12-11-19)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXFWVLXONZGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chlorophenyl)sulfonyl)-7-phenyl-1,4-thiazepane |
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